Dicyanodiamidine sulfate

Description

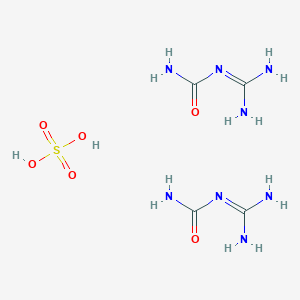

Structure

2D Structure

Propriétés

IUPAC Name |

diaminomethylideneurea;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H6N4O.H2O4S/c2*3-1(4)6-2(5)7;1-5(2,3)4/h2*(H6,3,4,5,6,7);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IATXFPUBPMZBPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NC(=O)N)(N)N.C(=NC(=O)N)(N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14N8O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

141-83-3 (Parent) | |

| Record name | Dicyanodiamidine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60883452 | |

| Record name | Urea, N-(aminoiminomethyl)-, sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White needles; [Alfa Aesar MSDS] | |

| Record name | Dicyanodiamidine sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13781 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

591-01-5 | |

| Record name | Dicyanodiamidine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, N-(aminoiminomethyl)-, sulfate (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Urea, N-(aminoiminomethyl)-, sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(amidinourea) sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICYANODIAMIDINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70L1D9AO0D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Perspectives and Foundational Studies on Dicyanodiamidine Sulfate

The journey of dicyanodiamidine sulfate (B86663), also known by its synonym guanylurea (B105422) sulfate, is intrinsically linked to the development of guanidine (B92328) chemistry. Its preparation was established through the reaction of dicyandiamide (B1669379) with sulfuric acid in the presence of water. This method, highlighted in various early chemical literature and patents, provided a straightforward route to this stable salt.

Foundational studies focused on understanding the basic properties and reactivity of dicyanodiamidine sulfate. Early researchers recognized its potential as a building block in organic synthesis, a role that continues to expand in contemporary research. The stability of the sulfate salt made it a convenient form for storing and handling the reactive guanylurea cation.

Structural Characteristics and Chemical Relevance of Dicyanodiamidine Sulfate Within Guanidine Chemistry

The chemical formula for dicyanodiamidine sulfate (B86663) is C₄H₁₄N₈O₆S, with a molecular weight of 302.27 g/mol . researchgate.netscbt.com It exists as a salt composed of two protonated guanylurea (B105422) cations and one sulfate anion. The structure of the guanylurea cation is characterized by a planar arrangement of its heavy atoms, a feature common in guanidinium-type compounds due to the delocalization of the positive charge across the nitrogen and carbon atoms.

A significant breakthrough in understanding its solid-state structure came from single-crystal X-ray diffraction studies of guanylurea sulfate hydrate (B1144303). These studies revealed a complex and extensive network of hydrogen bonds that dictate the crystal packing. The cations and anions are interconnected, forming chains that contribute to the stability of the crystalline structure. researchgate.net

Crystallographic Data for Guanylurea Sulfate Hydrate researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 30.353(6) |

| b (Å) | 6.6162(13) |

| c (Å) | 21.204(4) |

| β (°) | 99.37(3) |

| Volume (ų) | 4201.4(14) |

| Temperature (K) | 200 |

This table presents the unit cell parameters for guanylurea sulfate hydrate as determined by single-crystal X-ray diffraction.

Within the broader field of guanidine (B92328) chemistry, dicyanodiamidine sulfate serves as a key example of a functionalized guanidinium (B1211019) salt. The guanidine group is known for its strong basicity and its ability to form stable cations. The presence of the urea (B33335) moiety in dicyanodiamidine introduces additional functional groups, expanding its reactivity and potential for further chemical transformations. Its chemistry is representative of the rich and diverse reactivity of guanidine derivatives, which are utilized as catalysts, ligands in coordination chemistry, and building blocks for more complex molecules.

Current Research Landscape and Future Trajectories for Dicyanodiamidine Sulfate Studies

Classical and Emerging Synthesis Routes for this compound

The synthesis of this compound, a salt of the weakly basic dicyandiamide (B1669379), requires specific conditions to overcome the compound's low ionization constant.

Preparation of Sulfate Salts of Dicyandiamide

Historically, it was believed that dicyandiamide, being a neutral compound, would not form salts with acids in aqueous solutions. google.com However, it was discovered that sulfate salts of dicyandiamide could be successfully prepared by reacting dicyandiamide with sulfuric acid in a suitable non-aqueous solvent. google.com The process involves using solvents such as ethers, esters, acids, or ketones, which can dissolve one or both of the reactants. google.com

A representative method involves dissolving sulfuric acid in partially frozen glacial acetic acid, a step designed to prevent overheating during dissolution. Dicyandiamide is then added to this cold mixture. The temperature is carefully raised to 20°C, leading to the formation of a clear solution from which crystals of dicyandiamide acid sulfate precipitate. google.com For recovery, the crystalline mixture is diluted with a solvent like methyl ethyl ketone, filtered, washed, and dried under a vacuum at 40°C. google.com The resulting product is a white, tabular solid that crystallizes in the triclinic system. google.com Potentiometric titration has been used to confirm that the molecular weight aligns with the theoretical value of 182. google.com It is crucial to handle the final product in a dry environment, as dicyanodiamidine acid sulfate hydrolyzes to the corresponding salt of guanylurea when exposed to moist air. google.com

Optimization of Reaction Conditions and Yield for this compound Synthesis

The successful synthesis of this compound hinges on the careful control of several reaction parameters. The optimization of these conditions is crucial for achieving a high yield and purity. Key factors include the choice of solvent, reactant molar ratio, and temperature control.

The use of a non-aqueous solvent is the most critical factor, as it facilitates the salt formation that is inhibited in aqueous media. google.com Temperature management is also vital; the initial cooling of the solvent during the addition of sulfuric acid prevents unwanted side reactions or decomposition. google.com The reaction must be maintained below approximately 30°C to ensure the formation and stability of the desired product. google.com

The table below outlines a typical set of reaction conditions derived from established synthetic procedures. google.com

| Parameter | Value/Condition | Purpose |

| Dicyandiamide | 1.00 Molar Ratio | Reactant |

| Sulfuric Acid | 1.05 Molar Ratio | Reactant; slight excess ensures complete reaction. |

| Solvent | Glacial Acetic Acid | Non-aqueous medium to facilitate salt formation. |

| Initial Temperature | Near Freezing | To prevent overheating when dissolving sulfuric acid. |

| Reaction Temperature | 20°C | Controlled temperature for crystal formation. |

| Recovery Solvent | Methyl Ethyl Ketone | For washing and purification of the final product. |

Synthesis and Characterization of this compound Derivatives and Analogues

Dicyandiamide serves as a versatile precursor for a variety of guanidine-based compounds, including substituted biguanides and other sulfated derivatives.

Synthesis of Substituted Biguanide (B1667054) Derivatives from Dicyandiamide

Dicyandiamide is a key starting material in the synthesis of guanidine (B92328) and biguanide derivatives. A well-documented example is the preparation of guanidine nitrate (B79036) by heating dicyandiamide with ammonium (B1175870) nitrate. orgsyn.org In this reaction, two molecules of the guanidine salt are produced from one molecule of dicyandiamide. orgsyn.org The reaction proceeds through a biguanide mononitrate intermediate, which, being strongly basic, reacts with the ammonium nitrate. orgsyn.org This necessitates using an excess of ammonium nitrate to drive the reaction to completion. orgsyn.org

The general process involves heating an intimate mixture of dicyandiamide and ammonium nitrate. orgsyn.org After the reaction, the mixture is dissolved in water and filtered to remove insoluble by-products like ammeline (B29363) and ammelide. The guanidine nitrate is then crystallized from the concentrated solution. orgsyn.org

Design and Synthesis of Sulfated Derivatives of Related Guanidines

The synthesis of this compound itself is the primary example of creating a sulfated derivative from a guanidine-related precursor. google.com The principles used in this synthesis can be applied to other weakly basic guanidine compounds, where direct sulfation in a non-aqueous environment is required.

Furthermore, sulfate-containing compounds can be used as catalysts or reactants in polymerization reactions involving dicyandiamide. For instance, aluminum sulfate can act as a catalyst in the polycondensation reaction of dicyandiamide, formaldehyde (B43269), urea (B33335), and ammonium chloride to produce high-viscosity polymers. patsnap.com While this does not result in a simple sulfated salt, it demonstrates another pathway where a sulfate source is integral to the synthesis of a complex dicyandiamide derivative. patsnap.com

Mechanistic Elucidation of this compound Formation and Derivatization Reactions

The formation of this compound and its subsequent derivatization are governed by fundamental principles of acid-base and condensation chemistry.

The core mechanism for the formation of this compound is a direct acid-base reaction. Due to the very low ionization constant of dicyandiamide, it is not sufficiently basic to be protonated by acids in water. google.com However, in a non-aqueous solvent like glacial acetic acid, the strong protonating power of sulfuric acid is sufficient to donate a proton to one of the nitrogen atoms of the dicyandiamide molecule, leading to the formation of the corresponding sulfate salt. google.com

The derivatization of dicyandiamide into other compounds, such as guanidine, involves more complex mechanisms. When dicyandiamide is heated with ammonium salts, it is believed to proceed through the formation of a biguanide intermediate. orgsyn.orgacs.org This biguanide is then cleaved to yield two molecules of the corresponding guanidine salt. orgsyn.org

Furthermore, the hydrolysis of this compound in the presence of moisture represents another important reaction mechanism. This process leads to the formation of a guanylurea salt, indicating the susceptibility of the dicyanodiamidine cation to nucleophilic attack by water. google.com

Spectroscopic Techniques for Structural Analysis of this compound (e.g., FTIR, NMR)

Spectroscopic methods are essential for elucidating the molecular structure of this compound. Techniques such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the compound's functional groups and the chemical environment of its atoms. thermofisher.com

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of the guanylurea cation, the core component of this compound, displays characteristic absorption bands. A study of various guanylurea salts identified key vibrational modes. at.ua IR bands observed in the 3200–3400 cm⁻¹ range are characteristic of the N-H stretching vibrations within the guanylurea cation. nih.goviucr.org A strong absorption band for the carbonyl group (C=O) is typically observed around 1632 cm⁻¹. nih.goviucr.org Another strong, sharp band between 1670-1710 cm⁻¹ is attributed to the C=NH group, a feature shared with other guanidine compounds. cdnsciencepub.com The region between 1600–900 cm⁻¹ is complex, dominated by the deformation modes of the NH₂ groups and C-O and C-N stretching vibrations. at.ua

Table 1: Characteristic FTIR Absorption Bands for the Guanylurea Cation

| Frequency Range (cm⁻¹) | Vibration Type | Reference |

|---|---|---|

| 3200–3400 | N-H stretching | nih.goviucr.org |

| 1670–1710 | C=NH stretching | cdnsciencepub.com |

| ~1632 | C=O stretching (carbonyl) | nih.goviucr.org |

| 1600–900 | NH₂ deformation, C-O/C-N stretching | at.ua |

| ~710 | Rocking vibrations of guanidine and urea moieties | at.ua |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed insight into the atomic framework of a molecule. Both ¹H and ¹³C NMR are used to characterize the guanylurea cation.

In ¹³C NMR spectra of a guanylurea derivative, two distinct carbon resonances for the cation were observed. The signal for the carbonyl carbon (C=O) appears at approximately δ = 157.4 ppm, while the carbon of the guanidinium (B1211019) group [NHC(NH₂)₂] is found at δ = 155.5 ppm. nih.goviucr.org These similar chemical shifts indicate the close electronic environments of the two central carbon atoms. at.ua

The ¹H NMR spectrum is more complex due to the presence of multiple NH and NH₂ protons. In one study, these protons gave rise to very broad resonances spanning a wide range, from approximately 3.3 to 7.1 ppm, making precise assignment difficult without advanced techniques. nih.goviucr.org

More detailed analysis using ¹⁵N NMR has also been performed on the guanylurea cation. at.ua The nitrogen atoms attached to hydrogen exhibit highly negative chemical shifts. The NH nitrogen resonates at approximately -272 ppm (appearing as a doublet), while the two NH₂ groups have similar shifts around -300 ppm (appearing as overlapping triplets). at.ua

Table 2: NMR Spectroscopic Data for the Guanylurea Cation

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity / Coupling | Reference |

|---|---|---|---|

| ¹³C | ~157.4 | Singlet (C=O) | nih.goviucr.org |

| ¹³C | ~155.5 | Singlet [NHC(NH₂)₂] | nih.goviucr.org |

| ¹⁵N | ~-272 | Doublet (NH) | at.ua |

| ¹⁵N | ~-300 | Overlapping Triplets (NH₂) | at.ua |

Chromatographic and Separative Methods for Purity Assessment and Isolation of this compound

Chromatographic techniques are vital for assessing the purity of this compound and for its separation from related substances or impurities. nih.gov Due to the high polarity of the guanylurea molecule, specialized chromatographic methods are often required.

High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. nih.gov However, the highly polar nature of guanylurea makes it challenging to retain on traditional reversed-phase (RPLC) columns. nih.gov To overcome this, alternative methods such as hydrophilic interaction liquid chromatography (HILIC) and mixed-mode chromatography have been successfully employed. nih.govsielc.com

One established HPLC method utilizes a mixed-mode Primesep 100 column, which has both reversed-phase and ion-exchange characteristics. sielc.comsielc.com This allows for effective retention and separation of guanylurea. The method typically employs a simple isocratic mobile phase consisting of water, acetonitrile (B52724) (MeCN), and sulfuric acid as a buffer, with UV detection at a low wavelength, such as 200 nm. sielc.comsielc.com

Table 3: Example HPLC Method for Guanylurea Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Primesep 100 (mixed-mode) | sielc.comsielc.com |

| Mobile Phase | Water, Acetonitrile (MeCN), Sulfuric Acid | sielc.comsielc.com |

| Detection | UV at 200 nm | sielc.comsielc.com |

Capillary electrophoresis (CE) coupled with mass spectrometry (MS) is another powerful technique for the analysis of guanylurea, particularly in complex matrices. nih.gov This method separates molecules based on their charge-to-size ratio in an electric field, offering an alternative to chromatography for highly polar and ionic compounds.

For preparative purposes, such as isolating the pure compound, ion-exchange chromatography can be used. In one synthetic procedure, guanylurea dicyanamide (B8802431) was synthesized from guanylurea sulfate via an ion-exchange reaction, demonstrating a practical separation and isolation approach. uni-muenchen.de

Electrochemical Methodologies for this compound Characterization

Electrochemical methods, particularly cyclic voltammetry and chronoamperometry, provide insight into the redox properties of a compound, which are governed by its potential to be oxidized or reduced.

While specific cyclic voltammetry (CV) studies exclusively on this compound are not widely reported, extensive research on related guanidine and guanidinium derivatives provides a strong basis for understanding its likely electrochemical behavior. researchgate.netrsc.org CV investigations of various guanidinium-based ionic liquids have been performed to determine their electrochemical stability windows—the potential range where the compound remains stable without undergoing redox reactions. rsc.org

Studies on ferrocene-based guanidine derivatives have utilized CV to probe their interaction with DNA, demonstrating that the guanidinium moiety can participate in electrochemical processes that are sensitive to its environment. jcsp.org.pknih.gov Furthermore, the electrochemical properties of N-substituted-N'-hydroxyguanidines have been studied, revealing two distinct oxidation potentials for each compound, highlighting that the guanidine core can undergo multiple electron transfer steps. nih.gov

Chronoamperometry, which measures current as a function of time at a fixed potential, can be used to study the kinetics of electrode processes. For instance, in studies of sulfite (B76179) oxidation, chronoamperometry has shown that the process is controlled by the mass transfer of ions to the electrode surface. mdpi.com A similar approach could be applied to investigate the oxidation or reduction of this compound if a redox process is identified.

A redox reaction involves the transfer of electrons, with oxidation being the loss of electrons and reduction being the gain of electrons. uni-muenchen.de The this compound compound consists of the guanylurea cation and the sulfate anion. The potential for redox processes can involve either of these ions.

The guanidinium group is generally considered to be electrochemically stable, but derivatives can be designed to have specific redox activity. rsc.orgnih.gov The oxidation potentials observed in N'-hydroxyguanidines (E(ox1) = 0.51 to 0.62V and E(ox2) = 1.14 to 1.81V in acetonitrile) suggest that the guanidine core can be oxidized under certain conditions. nih.gov

The sulfate anion (SO₄²⁻) is generally stable and redox-inactive under typical electrochemical conditions. However, at very high temperatures in molten salt electrolytes, sulfate ions can be electrochemically reduced. nsf.gov In aqueous solutions, the oxidation of other species, such as sulfite (SO₃²⁻) to sulfate, is a well-studied redox process, but the reverse reduction of sulfate is not readily achieved. mdpi.com Therefore, in standard electrochemical studies of this compound, the guanylurea cation would be the more likely participant in any observed redox behavior.

Research Applications of Dicyanodiamidine Sulfate in Chemical and Biological Sciences

Dicyanodiamidine Sulfate (B86663) in Biotechnology and Molecular Biology Research

The unique chemical structure of dicyanodiamidine sulfate lends itself to specific applications within biotechnology and molecular biology, primarily as a specialized reagent in analytical and synthetic processes.

Application as a Component in Biochemical Assays

This compound serves as a valuable component in certain biochemical assays, most notably for the detection and quantification of specific metal ions. Its ability to act as a selective precipitant for nickel (Ni) ions allows for their separation from other metals, such as cobalt (Co). The guanidine (B92328) group within the this compound molecule contains nitrogen atoms that act as Lewis bases, donating electron pairs to form a coordination complex with the nickel ion, which acts as a Lewis acid. This interaction leads to the formation of a colored precipitate, enabling the visual detection and quantitative analysis of nickel.

| Application Area | Specific Use | Mechanism of Action |

| Biochemical Assays | Detection and determination of Nickel (Ni) ions | Acts as a selective precipitant, forming a colored complex with Ni ions. |

| Analytical Chemistry | Separation of Nickel from Cobalt and other metals | The nitrogen atoms in the guanidine group form a coordination complex with nickel. |

Role as a Reagent in the Synthesis of Complex Molecules

In the realm of organic chemistry, this compound is recognized as a useful reagent for the synthesis of more complex molecules. Its reactivity allows it to serve as a building block for various derivatives. For instance, it can react with formaldehyde (B43269) and other sulfonic acid salts to generate a range of complex chemical structures. This versatility makes it a valuable tool for chemists exploring the creation of novel compounds with specific desired properties.

Pharmaceutical and Medicinal Chemistry Research Involving this compound

The pharmacological potential of this compound and its derivatives has been an area of active investigation, with research spanning its use as a potential active pharmaceutical ingredient to its role in the synthesis of established drugs.

Exploration of this compound as Active Pharmaceutical Ingredients (APIs) and Intermediates

This compound has been explored for its potential as an active pharmaceutical ingredient (API) and as a key intermediate in the synthesis of other pharmaceuticals. Its classification under "Salts and Derivatives of Active Pharmaceutical Ingredients (API)" by some chemical suppliers underscores its relevance in the pharmaceutical sector. The guanidine moiety is a recognized pharmacophore, and compounds containing this group often exhibit a range of biological activities.

Investigation of Pharmacological Activities of this compound Derivatives (e.g., anti-diabetic agents derived from dicyandiamide)

A significant area of research into the pharmacological relevance of this compound is its connection to anti-diabetic agents, particularly through its precursor, dicyandiamide (B1669379) (also known as 2-cyanoguanidine). Dicyandiamide is a key starting material in the synthesis of metformin (B114582), a widely prescribed oral antihyperglycemic drug for the management of type 2 diabetes researchgate.netbltchemical.com.

The synthesis of metformin involves the reaction of dicyandiamide with dimethylamine (B145610) hydrochloride researchgate.netgoogle.comwipo.intresearchgate.net. This facile, single-step reaction highlights the role of dicyandiamide derivatives in producing vital medications researchgate.net. The purity of the dicyandiamide used is crucial for ensuring the quality and safety of the final metformin product bltchemical.com.

Beyond its role as a precursor to metformin, the guanidine group present in this compound is a "privileged scaffold" in drug design, known to be a part of numerous compounds with a wide array of pharmacological activities, including antitumor, antibacterial, antiviral, antifungal, and antiprotozoal effects nih.govresearchgate.net. Research has also indicated that this compound itself may possess antiprotozoal activity against parasites like Trypanosoma and Leishmania.

| Derivative/Related Compound | Pharmacological Activity | Significance |

| Metformin (derived from Dicyandiamide) | Anti-diabetic | A first-line treatment for type 2 diabetes, synthesized from a precursor to this compound researchgate.netbltchemical.comwikipedia.org. |

| Guanidine-containing compounds | Antitumor, Antibacterial, Antiviral, Antifungal, Antiprotozoal | The core structure of this compound is a key feature in many pharmacologically active molecules nih.govresearchgate.netjocpr.comresearchgate.net. |

| This compound | Antiprotozoal | Investigated for activity against Trypanosoma and Leishmania parasites. |

Research into this compound for Drug Delivery Systems

The application of this compound specifically within drug delivery systems is not extensively documented in current research literature. However, the unique properties of guanidine-containing compounds are of interest in this field. The guanidinium (B1211019) group, which is the protonated form of guanidine present in this compound at physiological pH, is known for its ability to interact with cell membranes. This property is leveraged in some drug delivery strategies to enhance cellular uptake.

While direct research on this compound in drug delivery is limited, the broader category of guanidinium-rich materials is being explored for their potential to transport therapeutic agents across biological barriers. These materials can be designed to form nanoparticles or other carrier systems for targeted drug delivery nih.govfrontiersin.orgnih.govmdpi.com. The development of such systems aims to improve drug stability, enable controlled release, and increase therapeutic efficacy while minimizing side effects nih.govfrontiersin.org. Further research may elucidate a more direct role for this compound or its derivatives in this innovative area of pharmaceutical science.

Agricultural Chemistry Applications of this compound and Related Compounds

In the realm of agricultural science, this compound, primarily through its active component dicyandiamide (DCD), is recognized for its role in optimizing nitrogen management in soil, which is crucial for sustainable crop production. smolecule.comaevixchemical.com

This compound functions as a nitrification inhibitor by slowing down the conversion of ammonium (B1175870) (NH₄⁺) to nitrate (B79036) (NO₃⁻) in the soil, a process mediated by soil microorganisms. smolecule.com The primary mechanism of action involves the inhibition of ammonia-oxidizing bacteria (AOB), which are responsible for the first step of nitrification. smolecule.compinpools.com By targeting these bacteria, DCD can delay the nitrification process for extended periods, with some studies indicating an effect lasting up to 50 days. smolecule.com

The efficacy of DCD as a nitrification inhibitor can be influenced by various environmental factors, including soil type, temperature, and moisture content. smolecule.comrsc.org Studies have shown that its effectiveness varies across different soil compositions. For instance, in a comparative study of three soil types—red soil, black soil, and fluvo-aquic soil—DCD was most effective at reducing nitrate leaching and enhancing soil nitrogen retention in black and fluvo-aquic soils, which have strong nitrification capacities. rsc.org In red soil, its impact was not significant. rsc.org

A separate incubation study comparing DCD with thiosulfate (B1220275), another nitrification inhibitor, found DCD to be more potent. aevixchemical.comrsc.org The application of DCD inhibited nitrification by 72.6% and delayed the process for 30 days, whereas thiosulfate inhibited nitrification by 33.1% with a 10-day delay. aevixchemical.comrsc.org DCD was also found to suppress the production of nitrite (B80452) (NO₂⁻-N) by 97.41%, while thiosulfate led to an accumulation of nitrite. aevixchemical.comrsc.org

Table 1: Comparative Efficacy of Dicyandiamide (DCD) as a Nitrification Inhibitor

| Parameter | DCD Effect | Comparative Compound (Thiosulfate) Effect | Source |

|---|---|---|---|

| Nitrification Inhibition | 72.6% | 33.1% | aevixchemical.comrsc.org |

| Delay of Nitrification Process | 30 days | 10 days | aevixchemical.comrsc.org |

| Prevention of NH₄⁺-N Disappearance | 63.0% | 13.6% | aevixchemical.comrsc.org |

| Effect on NO₂⁻-N Production | 97.41% suppression | 14.6% increase | aevixchemical.comrsc.org |

| Apparent N Recovery Increase | 55.2% | 4.8% | aevixchemical.comrsc.org |

By maintaining nitrogen in the stable ammonium form for a longer duration, this compound helps to reduce nitrogen losses from the soil through leaching and denitrification. smolecule.com This prolonged availability of nitrogen in the root zone enhances the opportunity for plant uptake, thereby improving nitrogen use efficiency (NUE). smolecule.comresearchgate.net

Research has demonstrated significant improvements in NUE with the application of DCD. In a study on a wheat-maize cropping system, the use of DCD at a high nitrogen application rate increased the NUE from 38% to 49% in wheat and from 27% to 33% in maize. researchgate.net Another study conducted in three different soil types found that DCD consistently improved the fertilizer nitrogen recovery efficiency for maize. rsc.org The compatibility of DCD with a wide range of fertilizers and its lasting effect in the soil contribute to its effectiveness in enhancing NUE. smolecule.com

The application of this compound significantly alters soil nitrogen dynamics. It leads to an increase in ammonium-N (NH₄⁺-N) concentrations and a corresponding decrease in nitrate-N (NO₃⁻-N) concentrations in the soil. pinpools.com This shift in the inorganic nitrogen balance is beneficial for reducing nitrate leaching, a major environmental concern associated with nitrogen fertilization. rsc.orgresearchgate.net One study documented that DCD reduced nitrate leaching by a range of 0.74 to 5.76 mg/kg of soil across three different soil types. rsc.org Furthermore, the accumulation of nitrate in the soil profile down to 200 cm was significantly lower in DCD-treated plots. researchgate.net

The impact of this compound on crop productivity is generally positive, although it can be influenced by soil conditions. A meta-analysis of various field trials concluded that DCD application led to a significant average increase in crop yield of 6.5%. nih.gov In a wheat-maize cropping system, the application of urea (B33335) with DCD resulted in significantly increased crop yield and plant biomass. osti.gov However, the response can be soil-specific. For instance, in a study involving three soil types, DCD only increased the biomass of maize in fluvo-aquic soil. rsc.org

Table 2: Effect of Dicyandiamide (DCD) on Maize Yield and Nitrogen Use Efficiency in Different Soil Types

| Soil Type | Impact on Maize Biomass with DCD | Improvement in Fertilizer N Recovery Efficiency with DCD | Source |

|---|---|---|---|

| Fluvo-aquic Soil | Increased | Observed | rsc.org |

| Red Soil | No significant increase | Observed | rsc.org |

| Black Soil | No significant increase | Greatest improvement observed | rsc.org |

This compound in Advanced Materials Science Research

Beyond its agricultural applications, this compound and its parent compound, dicyandiamide, are valuable in the field of materials science, particularly in the development of polymers and composites.

This compound and dicyandiamide are utilized in the synthesis and modification of various polymeric materials. Dicyandiamide is a key component in the production of dicyandiamide-formaldehyde polymers, which have been investigated as efficient, metal-free, heterogeneous catalysts for the conversion of carbon dioxide into organic carbonates. rsc.org

Poly(dicyandiamide) is a versatile polymer with applications as a curing agent for epoxy resins, where it enhances the strength and durability of the final product. aevixchemical.com It is also used in the textile industry to improve fabric properties and as a flame retardant in various materials due to its high nitrogen content and thermal stability. aevixchemical.com Furthermore, dicyandiamide serves as a precursor in the synthesis of polymeric graphitic carbon nitride, a semiconductor material with promising applications in catalysis. rsc.orgosti.govresearchgate.net Pretreatment of the dicyandiamide precursor has been shown to enhance the structural and electronic properties of the resulting polymer. rsc.orgosti.gov A patent from 1953 describes the preparation of synthetic resins by reacting dicyanodiamide with formaldehyde, which can then be used to create molding masses resistant to hot water. google.com

The functionalization of nanomaterials involves modifying their surfaces with specific chemical moieties to enhance their properties and enable new applications in fields such as medicine, diagnostics, and engineering. nih.govmarketreport.jp This process is crucial for developing multifunctional nanoparticles with improved efficacy and targeting capabilities. nih.govmarketreport.jp

While there is extensive research on the functionalization of various nanomaterials like gold nanoparticles, quantum dots, and nanodiamonds with a wide range of organic molecules, specific studies detailing the direct functionalization of nanomaterials with this compound are not widely available in the current scientific literature. nih.govnih.govfrontiersin.orgmdpi.com The existing research primarily focuses on the broader applications of dicyandiamide in polymer science, as outlined in the previous section. Therefore, the use of this compound for the surface modification of nanomaterials represents an area that is not yet extensively explored.

Catalytic Research Utilizing this compound and its Derivatives

This compound, a compound characterized by its guanidine core and sulfate counter-ion, presents intriguing possibilities in the field of catalysis. The inherent structural features of the dicyanodiamidine cation, such as its basicity and potential for hydrogen bonding, combined with the properties of the sulfate anion, suggest its potential utility in various catalytic applications.

This compound in Homogeneous and Heterogeneous Catalysis

While specific research on this compound as a catalyst is not extensively documented, its constituent functional groups suggest potential roles in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, the dicyanodiamidine cation could act as a phase-transfer catalyst or as a ligand for metal centers, influencing the reactivity and selectivity of catalytic reactions. The guanidine group's ability to form stable complexes with metal ions could be leveraged in designing novel catalytic systems.

The table below outlines potential catalytic applications for this compound based on the properties of its functional groups.

| Catalysis Type | Potential Role of this compound | Example Reaction Types |

| Homogeneous | Phase-Transfer Catalyst, Ligand for Metal Complexes | Oxidation, Reduction, Carbon-Carbon Bond Formation |

| Heterogeneous | Solid Base Catalyst (when immobilized) | Transesterification, Aldol Condensation, Knoevenagel Condensation |

Design and Engineering of this compound-Based Catalysts

The design of catalysts based on this compound would involve strategic modifications to enhance its catalytic activity, selectivity, and stability. For heterogeneous catalysts, the choice of support material is crucial. Supports with high surface area and appropriate porosity, such as silica, alumina, or activated carbon, could be functionalized with this compound. The method of immobilization, including covalent bonding or electrostatic interaction, would also significantly impact the catalyst's performance and longevity.

Furthermore, derivatization of the dicyanodiamidine molecule itself could lead to catalysts with tailored properties. For instance, introducing different substituents on the guanidine core could modulate its basicity and steric environment, thereby influencing its catalytic behavior. The engineering of these catalysts would also focus on optimizing reaction conditions such as temperature, pressure, and solvent to maximize efficiency and product yield. The development of such catalysts could benefit from computational modeling to predict the interactions between the catalyst and reactants at a molecular level.

Mechanistic Studies of this compound-Mediated Catalytic Reactions

Understanding the reaction mechanism is fundamental to optimizing catalytic processes. For this compound-mediated reactions, mechanistic studies would aim to elucidate the role of the guanidine group and the sulfate anion in the catalytic cycle. Techniques such as in-situ spectroscopy (e.g., FTIR, Raman), kinetic studies, and isotopic labeling could provide insights into the reaction intermediates and transition states.

Electrochemical Studies of this compound and Sulfate Systems

The electrochemical properties of this compound are of interest due to the presence of electrochemically active functional groups and the potential for its use in electrochemical applications. The guanidine core can undergo redox reactions, and the sulfate anion can participate in various electrochemical processes.

Electrochemical Behavior and Reaction Mechanisms of this compound

The electrochemical behavior of this compound can be investigated using techniques such as cyclic voltammetry, chronoamperometry, and electrochemical impedance spectroscopy. These studies would reveal the oxidation and reduction potentials of the compound, the kinetics of electron transfer, and its stability under electrochemical conditions. The reaction mechanism would likely involve the transfer of electrons to or from the guanidine group, potentially leading to the formation of radical intermediates.

The nature of the electrode material and the composition of the electrolyte can significantly influence the electrochemical behavior. For instance, the use of modified electrodes could enhance the electrocatalytic activity towards the oxidation or reduction of this compound. The pH of the electrolyte would also play a crucial role, as the protonation state of the guanidine group is pH-dependent.

Application of this compound in Energy Storage Systems Research (e.g., Sodium-Ion Batteries Cathodes)

Sulfate-based compounds have garnered attention as potential cathode materials for sodium-ion batteries (SIBs) due to their high operating voltages. researchgate.net The strong inductive effect of the sulfate group can enhance the redox potential of the transition metal center in the cathode material. mdpi.com While this compound itself is not a conventional cathode material, its components could be incorporated into novel electrode designs.

For instance, the nitrogen-rich dicyanodiamidine cation could be explored as a component in organic-based cathode materials or as an additive to the electrolyte to improve battery performance. The sulfate group could be part of a polyanionic framework in a cathode material, contributing to its structural stability and electrochemical properties. Research in this area would focus on synthesizing and characterizing new materials incorporating dicyanodiamidine or similar guanidinium sulfates and evaluating their performance in sodium-ion battery systems. The table below summarizes key electrochemical parameters of interest for such materials.

| Parameter | Description | Relevance to Sodium-Ion Batteries |

| Redox Potential | The potential at which the material is oxidized and reduced. | Determines the operating voltage of the battery. |

| Specific Capacity | The amount of charge the material can store per unit mass. | Dictates the energy density of the battery. |

| Cyclability | The ability of the material to maintain its capacity over repeated charge-discharge cycles. | Relates to the lifespan of the battery. |

| Rate Capability | The ability of the material to perform well at high charge and discharge rates. | Important for high-power applications. |

Electrochemical Synthesis Methods for this compound and Related Compounds

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods, often proceeding under mild conditions without the need for harsh reagents or catalysts researchgate.net. While specific literature detailing the direct electrochemical synthesis of this compound is not extensively available, the principles of electrosynthesis have been successfully applied to a variety of related nitrogen-containing compounds, including guanidine derivatives and molecules featuring cyano groups. These methods provide a framework for potential future development of electrochemical routes to this compound.

The core of electrochemical synthesis involves driving chemical reactions through the application of an electric potential. This can be achieved through various techniques, including anodic oxidation and cathodic reduction, sometimes combined in a process known as paired electrolysis where useful reactions occur at both electrodes simultaneously nsf.gov.

Anodic Oxidation in the Synthesis of Related Compounds

Anodic oxidation has proven effective for synthesizing derivatives of compounds structurally related to dicyanodiamidine. For instance, a facile and environmentally friendly method has been developed for the synthesis of new phenylcarbonimidoyl dicyanide dyes researchgate.net. This process involves the electrooxidation of aromatic para diamino compounds, which lose two electrons to form a corresponding quinonediimine researchgate.net. This reactive intermediate then reacts with a nucleophile, such as malononitrile, to yield the final dicyanide derivative researchgate.net. The synthesis is performed in an undivided cell with graphite (B72142) electrodes in a water/ethanol (B145695) mixture researchgate.net.

Similarly, electrochemical protocols have been established for synthesizing symmetrical sulfamides directly from anilines and sulfur dioxide, using iodide as a mediator rsc.orgnih.gov. This method is highlighted for its green credentials, proceeding without a supporting electrolyte and achieving yields as high as 93% rsc.org. The electrochemical oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids has also been used to produce different types of sulfonamide derivatives with yields ranging from 55% to 85%, depending on the reaction conditions rsc.org.

Electrochemical Studies of Guanidinium-Based Systems

The guanidine moiety, central to dicyanodiamidine, is a key component in various electrochemically active systems. Guanidinium-based ionic liquids have been synthesized and analyzed for their potential application as electrolytes in lithium-ion batteries researchgate.net. These studies involve detailed electrochemical characterization, measuring properties like anodic and cathodic stability researchgate.net. For example, certain guanidinium-based ionic liquids have shown anodic stabilities of 4.8 V vs. Li/Li+ researchgate.net.

Furthermore, guanidino functionalized aromatics (GFAs) have been investigated as redox-active candidates for CO2 capture chemrxiv.orgacs.org. Their electrochemical behavior is typically studied using cyclic voltammetry to determine redox potentials and understand their reaction mechanisms in aqueous and non-aqueous solutions chemrxiv.orgacs.org. These studies provide valuable data on the electrochemical properties of the guanidine group, which is fundamental for designing electrosynthesis routes.

The following table summarizes key findings from electrochemical synthesis studies on compounds related to this compound.

| Product Type | Starting Materials | Electrochemical Method | Key Conditions | Yield |

| Phenylcarbonimidoyl Dicyanide Dyes | Fast Violet B (FVB), Fast Blue BB (FBB), Malononitrile | Anodic Oxidation | Undivided cell, graphite anode and cathode, water/ethanol mixture researchgate.net | Not specified |

| Symmetrical Sulfamides | Anilines, Sulfur Dioxide (SO2) | Iodide-mediated Anodic Oxidation | No supporting electrolyte required rsc.org | Up to 93% rsc.org |

| N,N-diarylsulfonyl Derivatives | 4-nitroso-N,N-dimethylaniline, Arylsulfinic acids | Anodic Oxidation | Aqueous ethanol at pH 7.0 rsc.org | 55–76% rsc.org |

| N-arylsulfonyl-3-arylsulfonyl Derivatives | 4-nitroso-N,N-dimethylaniline, Arylsulfinic acids | Chemical Reaction (for comparison) | Water at pH 2.0 rsc.org | 75–85% rsc.org |

These examples demonstrate the versatility of electrochemical methods in synthesizing complex organic molecules. The ability to generate reactive intermediates like radical cations or quinonediimines under controlled conditions makes electrosynthesis a powerful tool researchgate.netnsf.gov. The development of a direct electrochemical route for this compound would likely involve the anodic oxidation of a suitable precursor, such as dicyandiamide, in the presence of a sulfate source, leveraging principles demonstrated in the synthesis of these related compounds.

Environmental Science and Engineering Research Involving Dicyanodiamidine Sulfate

Dicyanodiamidine Sulfate (B86663) in Wastewater Treatment Technologies

The presence of dicyanodiamidine sulfate in wastewater effluents, particularly from municipal wastewater treatment plants (WWTPs), poses a challenge due to the high water solubility and persistence of the dicyanodiamidine (guanylurea) cation. umn.eduresearchgate.net Consequently, research has focused on technologies capable of removing both the organic cation and the inorganic sulfate anion to meet environmental discharge standards.

The removal of sulfate ions from industrial wastewater is a critical treatment step to prevent environmental issues such as the mineralization of water bodies. e3s-conferences.org Adsorption is considered an effective and relatively low-cost method for sulfate removal. nih.gov The process involves passing a liquid stream through a porous adsorbent material; the sulfate ions are attracted to and bind with the surface of the media. nih.govuokerbala.edu.iq

Various low-cost adsorbents have been investigated for their efficacy in removing sulfate from contaminated water. These materials often include industrial and agricultural byproducts. The adsorption capacity is influenced by factors such as pH, contact time, adsorbent dose, and the initial concentration of sulfate. e3s-conferences.orgresearchgate.net For example, a composite adsorbent made from sludge, bentonite, and limestone (SBL) has demonstrated high removal efficiency, reaching up to 96% under optimal conditions. e3s-conferences.orgresearchgate.net The mechanism is primarily physical adsorption, where sulfate ions are trapped within the adsorbent's pores through electrostatic attraction and weak intermolecular forces. nih.gov

Below is a table summarizing the performance of various adsorbents in sulfate removal.

| Adsorbent Material | Maximum Adsorption Capacity (mg/g) | Reference |

| Modified Jordanian Kaolin | 85.08 | nih.gov |

| Poly(m-phenylenediamine)s (PmPDs) | 108.5 | nih.gov |

| Modified Rice Straw | 74.76 | nih.gov |

| Chitin-based Shrimp Shells | 156 | nih.gov |

| Raw Date Palm Seeds | 3.19 | nih.gov |

| ZnCl2 activated Coir Pith Carbon | 4.9 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the generation of highly reactive, non-selective chemical oxidants to destroy recalcitrant organic pollutants. nih.gov Among the most powerful oxidants are sulfate radicals (SO₄•⁻), which have a high redox potential (2.5–3.1 V) and a longer half-life compared to hydroxyl radicals (•OH), making them highly effective across a wide pH range. nih.govfrontiersin.org

Sulfate radical-based AOPs (SR-AOPs) typically involve the activation of precursors like persulfate (PDS) or peroxymonosulfate (PMS). nih.govmdpi.com While research has not indicated the use of this compound as a direct precursor for generating sulfate radicals, the guanylurea (B105422) cation, being a persistent organic pollutant, is a prime target for degradation by SR-AOPs. These processes can mineralize such complex organic compounds into carbon dioxide, water, and inorganic ions. nih.gov

Activation of sulfate radical precursors can be achieved through various methods, as detailed in the table below.

| Activation Method | Description | Reference |

| Thermal Activation | Heat is used to break the peroxide (O-O) bond in persulfate, generating two sulfate radicals. | mdpi.com |

| UV Photolysis | Ultraviolet radiation provides the energy to cleave the peroxide bond, forming sulfate radicals. | mdpi.com |

| Transition Metal Activation | Metals like iron (Fe²⁺) or cobalt (Co²⁺) donate an electron to the persulfate molecule, initiating radical formation. | nih.gov |

| Alkaline Activation | High pH conditions can induce the formation of sulfate and hydroxyl radicals from persulfate. | frontiersin.org |

| Sonochemical Activation | High-frequency ultrasound (sonolysis) can generate radicals through the cavitation phenomenon. | mdpi.com |

This table is interactive. Click on the headers to sort the data.

In the context of industrial effluent remediation, this compound is primarily viewed as a contaminant requiring removal, rather than a treatment agent. Its main source in the environment is the effluent from municipal WWTPs processing wastewater containing metformin (B114582). nih.gov The remediation of effluents containing this compound requires a multi-faceted approach. Biological treatment processes, particularly those involving specialized microbial communities, can be employed to degrade the guanylurea cation. nih.gov For the sulfate anion, physical-chemical processes are necessary. Technologies such as bioreactors with sulfate-reducing bacteria can metabolize sulfates, while membrane filtration (e.g., nanofiltration, reverse osmosis) and ion exchange can effectively separate sulfate ions from the effluent, producing clean water. nih.govnih.govmdpi.com The combination of biological and physical-chemical treatment stages is often required for the complete remediation of such complex industrial effluents. nih.govmdpi.com

Environmental Fate and Transport of this compound

The environmental fate of this compound is largely dictated by the behavior of the guanylurea cation, which is recognized as a water pollutant of emerging concern. umn.edu Its persistence and mobility in aquatic systems have been the focus of numerous environmental studies. nih.govknoell.com

Initially considered a non-biodegradable, "dead-end" metabolite of metformin, recent research has demonstrated that guanylurea can be fully mineralized by specific microorganisms. nih.govuva.nl Studies have isolated bacteria, such as Pseudomonas mendocina from WWTPs, that can utilize guanylurea as a sole nitrogen source. nih.gov The biodegradation is initiated by a novel enzyme, guanylurea hydrolase, which transforms guanylurea into ammonia and guanidine (B92328). nih.gov Subsequent enzymatic steps continue the breakdown process, ultimately liberating all four nitrogen atoms as ammonia and converting the carbon backbone to carbon dioxide. umn.edunih.gov

The established metabolic pathway for the complete degradation of guanylurea is detailed in the table below.

| Step | Substrate | Enzyme / Process | Product(s) | Reference |

| 1 | Guanylurea | Guanylurea hydrolase | Guanidine + Ammonia | nih.gov |

| 2 | Guanidine | (Predicted) | Carboxyguanidine | nih.gov |

| 3 | Carboxyguanidine | (Predicted) | Allophanate | nih.gov |

| 4 | Allophanate | Allophanate hydrolase | Ammonia + Carbon Dioxide | nih.gov |

This table is interactive. Click on the headers to sort the data.

Guanylurea exhibits high mobility in the environment due to its properties. Laboratory batch tests suggest that its sorption to soil and sediment can be largely neglected, meaning it is unlikely to be naturally retained in terrestrial environments and will readily transport into water systems. researchgate.net This high mobility leads to its detection in surface waters, with concentrations that can be significantly higher than its parent compound, metformin, especially in rivers receiving WWTP effluent. nih.gov

Despite its presence in aquatic ecosystems, guanylurea is not expected to significantly bioaccumulate in the food chain. nih.govknoell.com Studies have estimated the bioconcentration factor (BCF) in fish to be low, with values at or below 3.16. nih.gov However, its persistence and high concentrations in surface waters warrant continued monitoring and research to fully understand its potential long-term impact on aquatic wildlife. nih.gov

Biotransformation and Biodegradation of this compound

The environmental fate of this compound, also known as guanylurea sulfate, is influenced by microbial activity. While comprehensive studies focusing exclusively on the biotransformation and biodegradation of this compound are limited, research on structurally similar compounds, particularly dicyandiamide (B1669379) (DCD) and guanidine, provides insights into the potential metabolic pathways.

This compound can be subject to microbial degradation in soil and aquatic environments. The rate and extent of this degradation are dependent on various factors, including the composition of the microbial community, temperature, pH, and the presence of other organic matter.

Research has indicated that certain microorganisms possess the enzymatic machinery to break down guanidine-containing compounds. For instance, the hydrolysis of dicyandiamide, a related nitrification inhibitor, can yield guanylurea salts google.com. This suggests a direct link between the environmental transformation of DCD and the formation of compounds like dicyanodiamidine.

Studies on the application of guanylurea sulfate to soil have demonstrated its impact on the soil microflora, leading to quantitative and qualitative changes in bacterial and fungal populations . For example, its application has been shown to increase chitinolytic bacteria and those in the Pseudomonas cepacia group . The interaction with soil microorganisms is a fundamental aspect of its biodegradation.

Furthermore, the biodegradation of the pharmaceutical metformin results in the formation of guanylurea as its primary transformation product. Investigations into the fate of this guanylurea have shown that it can be biodegraded by microbial communities found in wastewater treatment plants nih.govresearchgate.net. One study successfully isolated a bacterial strain from the genus Aminobacter capable of completely degrading metformin and its byproduct guanylurea researchgate.net.

The biodegradation of guanidinium (B1211019), the cationic form of guanidine, has been observed in aerobic soil samples, where it can be mineralized to carbon dioxide dtic.mil. This process is carried out by soil microflora and can be influenced by the presence of other carbon sources dtic.mil. The enzymatic breakdown of guanidine often involves a guanidinase, which hydrolyzes guanidine to urea (B33335) and ammonia nih.gov. This provides a plausible pathway for the degradation of the guanidine moiety within the dicyanodiamidine molecule.

While specific enzymatic pathways for this compound have not been fully elucidated, the degradation of the related compound dicyandiamide (DCD) by bacteria such as Rhodococcus sp. and Pseudomonas sp. has been reported oecd.org. These bacteria are capable of metabolizing DCD, leading to the formation of several metabolites, suggesting that at least two different bacterial degradation pathways for DCD exist oecd.org. Given the structural similarity, it is possible that similar enzymatic processes are involved in the breakdown of dicyanodiamidine. The degradation of nitrile compounds by Pseudomonas and Rhodococcus species often involves nitrilase or nitrile hydratase enzymes nih.govnih.gov.

Table 1: Microorganisms Involved in the Degradation of this compound and Related Compounds

| Compound | Microorganism(s) | Environment | Key Findings |

|---|---|---|---|

| Guanylurea | Aminobacter sp. | Wastewater Treatment Plant | Isolated strain completely degraded guanylurea. |

| Guanylurea Sulfate | Pseudomonas cepacia-group, Chitinolytic bacteria | Soil | Increased populations observed after application. |

| Guanidinium | Unspecified soil microflora | Aerobic Soil | Mineralization of guanidinium to CO2. |

Table 2: Potential Degradation Products of Guanidine-Containing Compounds

| Parent Compound | Potential Degradation Product(s) | Degradation Pathway |

|---|---|---|

| Guanidine | Urea, Ammonia | Hydrolysis by guanidinase |

| Dicyandiamide (DCD) | Guanylurea, Cyanourea, Urea | Hydrolysis, Bacterial metabolism |

Future Directions and Interdisciplinary Research Opportunities for Dicyanodiamidine Sulfate

Computational Chemistry and Molecular Modeling for Dicyanodiamidine Sulfate (B86663) Systems

Computational chemistry and molecular modeling offer powerful tools to elucidate the behavior of dicyanodiamidine sulfate at the molecular level. While specific studies on this compound are nascent, research on related guanidinium-sulfate systems provides a roadmap for future investigations. acs.orgnih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the solvation of this compound in various solvents, providing insights into its interactions with water and other molecules. acs.orgbibliotekanauki.plnih.govtandfonline.combohrium.com Understanding these interactions is crucial for optimizing its use in different applications. For instance, simulations could model its behavior in soil solutions to better understand its efficacy as a nitrification inhibitor.

Density Functional Theory (DFT) Studies: DFT calculations are instrumental in understanding the electronic structure, reactivity, and spectroscopic properties of molecules. rsc.orgdntb.gov.uascielo.brnih.gov For this compound, DFT can be used to:

Predict its geometric and electronic properties.

Analyze the nature of the interactions between the dicyanodiamidine cation and the sulfate anion.

Investigate its reactivity towards other molecules, which is key to discovering new chemical transformations and applications.

Theoretical studies on the interaction between the guanidinium (B1211019) cation and sulfate anions have revealed the formation of stable 1:1 dimers and 2:1 trimers, highlighting the potential for complex supramolecular assemblies. acs.orgnih.gov Similar studies on this compound could uncover unique structural motifs and guide the design of new materials.

Potential Areas for Computational Investigation:

| Research Area | Computational Method | Potential Insights |

| Solvation and Transport | Molecular Dynamics (MD) | Understanding of solubility, mobility in different media, and interaction with environmental components. |

| Electronic Structure and Reactivity | Density Functional Theory (DFT) | Prediction of reaction mechanisms, spectroscopic signatures, and potential for new chemical syntheses. |

| Crystal Structure Prediction | Ab initio methods | Elucidation of polymorphic forms and their relative stabilities, crucial for formulation and material properties. |

| Interaction with Biomolecules | Docking and MD Simulations | Exploration of potential biological targets and mechanisms of action for pharmaceutical applications. |

Integration of this compound Research with Systems Biology and -Omics Approaches

The integration of this compound research with systems biology and -omics technologies (proteomics, metabolomics, transcriptomics) can provide a holistic understanding of its effects on biological systems, particularly in its role as a nitrification inhibitor. uq.edu.auresearchgate.net

Understanding the Mechanism of Nitrification Inhibition: While it is known that this compound inhibits nitrification, the precise molecular mechanisms and the broader impact on the soil microbiome are not fully understood. -Omics approaches can shed light on these aspects:

Metagenomics: Can be used to study the changes in the composition and function of soil microbial communities in response to the application of this compound. uq.edu.auresearchgate.net

Proteomics: Can identify changes in protein expression in soil microorganisms, revealing the specific enzymes and metabolic pathways affected by the compound. mdpi.com

Metabolomics: Can analyze the changes in the metabolic profile of the soil, providing insights into the biochemical consequences of nitrification inhibition.

Systems Biology of the Nitrogen Cycle: this compound acts as a modulator of the nitrogen cycle. frontiersin.orgwikipedia.orgnih.gov A systems biology approach, integrating experimental data from -omics studies with computational modeling, can help to create predictive models of the nitrogen cycle in agricultural systems. These models can be used to optimize the use of nitrification inhibitors like this compound to enhance nitrogen use efficiency and minimize environmental impacts.

Potential -Omics Studies for this compound:

| -Omics Approach | Target System | Research Question |

| Metagenomics | Soil Microbiome | How does this compound alter the diversity and functional potential of soil microbial communities? |

| Proteomics | Nitrifying Bacteria | Which proteins are differentially expressed in nitrifying bacteria upon exposure to this compound? |

| Metabolomics | Soil Environment | What are the downstream metabolic effects of nitrification inhibition by this compound in the soil? |

Development of Sustainable Synthesis and Green Chemistry Approaches for this compound

The principles of green chemistry are paramount for the sustainable production of chemicals. nih.gov Developing eco-friendly synthesis routes for this compound is a key area for future research.

Alternative Solvents and Catalysts: Traditional chemical syntheses often rely on volatile organic solvents and harsh reaction conditions. Green chemistry approaches would focus on:

Utilizing water or other benign solvents.

Employing catalysts that are efficient, selective, and recyclable.

Designing processes that minimize energy consumption and waste generation.

Microwave-Assisted Synthesis: Research on the synthesis of 2,4-diamino-1,3,5-triazine derivatives from dicyandiamide (B1669379) has demonstrated the potential of microwave irradiation as a green synthesis method. researchgate.netrsc.org This technique can significantly reduce reaction times and the need for solvents.

Bio-based Precursors: Exploring the use of renewable feedstocks for the synthesis of this compound is another promising avenue. While currently derived from calcium cyanamide, future research could investigate biosynthetic pathways or the use of bio-based starting materials. Research has shown that some plants and microorganisms can produce guanidine (B92328) compounds, which could potentially be harnessed for sustainable production. elifesciences.orgnih.govelifesciences.org

Principles of Green Chemistry Applied to this compound Synthesis:

| Green Chemistry Principle | Potential Application |

| Prevention | Designing synthetic routes with higher atom economy to minimize waste. |

| Safer Solvents and Auxiliaries | Replacing traditional organic solvents with water or bio-based alternatives. |

| Design for Energy Efficiency | Utilizing microwave or ultrasonic irradiation to reduce energy consumption. |

| Use of Renewable Feedstocks | Investigating bio-based precursors for the synthesis of the guanidine moiety. |

Exploration of Novel Applications and Uncharted Research Avenues for this compound

Beyond its established applications, the unique chemical structure of this compound presents opportunities for its use in a variety of new fields.

Coordination Polymers and Materials Science: The dicyanodiamidine cation, with its multiple nitrogen atoms, has the potential to act as a ligand in the formation of coordination polymers. mdpi.commdpi.comresearchgate.netstrath.ac.uk These materials have a wide range of potential applications, including in catalysis, gas storage, and electronics. The sulfate anion can also participate in the formation of extended hydrogen-bonded networks. rsc.org

Pharmaceutical and Biomedical Applications: Guanidine and its derivatives have a long history in medicinal chemistry and have shown a broad spectrum of biological activities. nih.gov While research is in its early stages, the potential for this compound in areas such as drug delivery or as a scaffold for new therapeutic agents warrants further investigation. Its ability to interact with biomolecules could be explored for various therapeutic purposes. nih.gov

Precursor for Advanced Materials: Dicyandiamide, the precursor to dicyanodiamidine, has been used in the synthesis of mesoporous carbon nitride materials. nih.gov this compound could similarly serve as a nitrogen-rich precursor for the synthesis of novel carbon-nitrogen materials with interesting electronic and catalytic properties.

Potential Novel Applications for this compound:

| Field | Potential Application | Rationale |

| Materials Science | Synthesis of coordination polymers and metal-organic frameworks (MOFs). | The dicyanodiamidine cation can act as a multidentate ligand. |

| Medicinal Chemistry | Scaffold for the design of new bioactive compounds. | The guanidine moiety is a common feature in many biologically active molecules. |

| Catalysis | Precursor for nitrogen-doped carbon catalysts. | High nitrogen content makes it a suitable precursor for these materials. |

Collaborative Research Frameworks for Advancing this compound Knowledge

Advancing the understanding and application of this compound will require collaborative efforts across various scientific disciplines and sectors.

Public-Private Partnerships (PPPs): PPPs are crucial for translating fundamental research into practical applications. cast-science.orgcroplife.orgumn.edunwo.nlearth5r.org In the context of this compound, collaborations between academic research institutions and companies in the agricultural and chemical industries can accelerate the development of more efficient and sustainable nitrification inhibitors and other products.

International Collaborations: Addressing global challenges such as food security and environmental sustainability requires international cooperation. antaranews.comfao.orgagropages.comphosagro.comphytothreptiki.com Collaborative research projects between scientists from different countries can facilitate the sharing of knowledge, resources, and expertise in areas such as sustainable fertilizer technology and environmental management.

Interdisciplinary Research Consortia: The multifaceted nature of this compound research calls for the formation of interdisciplinary teams comprising chemists, biologists, material scientists, and computational scientists. Such consortia can tackle complex research questions that transcend traditional disciplinary boundaries.

Key Stakeholders for Collaborative Research:

| Stakeholder | Role in Advancing Research |

| Academic Institutions | Fundamental research, development of new analytical methods. |

| Chemical Industry | Process development, scale-up, and manufacturing. |

| Agricultural Sector | Field trials, evaluation of product efficacy and environmental impact. |

| Government Agencies | Funding, regulatory oversight, and policy development. |

| International Organizations | Fostering global collaboration and knowledge sharing. |

By embracing these future directions and fostering interdisciplinary and cross-sectoral collaborations, the scientific community can unlock the full potential of this compound, leading to new scientific discoveries and sustainable technologies.

Q & A

Basic Research Questions

Q. What are the optimal spectroscopic techniques for characterizing Dicyanodiamidine sulfate, and how should researchers address conflicting spectral data?

- Methodological Answer : Use a combination of FT-IR (to confirm functional groups like sulfates and cyano groups), NMR (for structural elucidation), and X-ray crystallography (for definitive crystal structure determination). Conflicting data, such as discrepancies in peak assignments, should be resolved by cross-referencing with computational simulations (e.g., DFT calculations) and repeating experiments under controlled conditions (e.g., solvent purity, temperature) . For systematic analysis, organize findings into tables comparing experimental vs. predicted values and apply statistical validation (e.g., chi-square tests) to identify outliers .

Q. How should researchers design experiments to evaluate the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Employ a factorial design with pH (3–11) and temperature (25–80°C) as independent variables. Monitor degradation via HPLC or UV-Vis spectroscopy at regular intervals. Include control groups (e.g., inert atmosphere vs. ambient) to isolate oxidation effects. Data should be analyzed using ANOVA to identify significant degradation pathways, with results presented in heatmaps or 3D response surfaces .

Q. What protocols are recommended for synthesizing this compound with high reproducibility?

- Methodological Answer : Follow stepwise purification (e.g., recrystallization from ethanol/water mixtures) and validate purity via melting point analysis and elemental composition (CHNS-O). Document reaction parameters (e.g., stoichiometry, catalyst loading) rigorously, referencing cyclic sulfamidate synthesis methodologies for sulfate-group stabilization . Use batch-to-batch comparisons in yield and purity tables to ensure consistency .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between computational models and experimental data on this compound’s reactivity?

- Methodological Answer : Perform sensitivity analysis on computational parameters (e.g., solvent models, basis sets) to identify sources of error. Validate models using experimental kinetic data (e.g., Arrhenius plots for reaction rates). Publish contradictory findings with transparent discussions on limitations, referencing frameworks for qualitative research rigor .

Q. What advanced techniques are suitable for probing the catalytic mechanisms of this compound in organic transformations?

- Methodological Answer : Use isotopic labeling (e.g., ¹⁸O in sulfate groups) paired with MS/MS fragmentation to track bond-breaking pathways. Combine with in situ FT-IR or Raman spectroscopy to monitor intermediate species. Reference studies on ynamides and sulfamidates for analogous mechanistic workflows . For data interpretation, apply multivariate analysis to decouple overlapping spectral signals .

Q. How should researchers design a study to assess the environmental impact of this compound degradation byproducts?

- Methodological Answer : Conduct LC-MS/MS-based metabolomics on soil/water samples exposed to the compound, comparing against control groups. Use principal component analysis (PCA) to identify significant metabolites and pathway enrichment tools (e.g., KEGG) for ecological risk assessment. Reference dairy cow sulfate studies for ecological modeling frameworks .

Data Analysis and Reporting

Q. What statistical approaches are recommended for handling outliers in this compound toxicity assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro